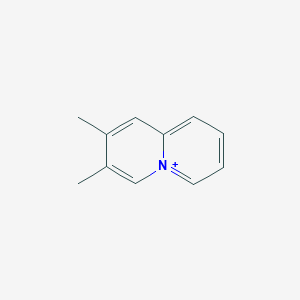![molecular formula C13H11ClN+ B492359 1-[1-(2-chlorophenyl)vinyl]pyridinium](/img/structure/B492359.png)
1-[1-(2-chlorophenyl)vinyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-chlorophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11ClN+ It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[1-(2-chlorophenyl)vinyl]pyridinium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide, to form the corresponding vinylpyridine derivative. This intermediate is then subjected to quaternization using an alkylating agent, such as methyl iodide, to yield the final pyridinium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .
Aplicaciones Científicas De Investigación
1-[1-(2-chlorophenyl)vinyl]pyridinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(4-chlorophenyl)vinyl]pyridinium
- 1-[1-(3-chlorophenyl)vinyl]pyridinium
- 1-[1-(4-fluorophenyl)vinyl]pyridinium
Uniqueness
1-[1-(2-chlorophenyl)vinyl]pyridinium is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Propiedades
Fórmula molecular |
C13H11ClN+ |
|---|---|
Peso molecular |
216.68g/mol |
Nombre IUPAC |
1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11ClN/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14/h2-10H,1H2/q+1 |
Clave InChI |
XHBUMLYBSZKDHQ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
SMILES canónico |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)

![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)
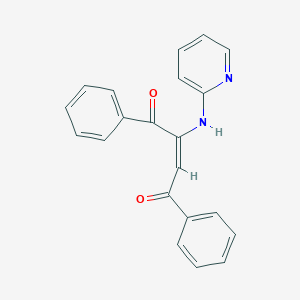
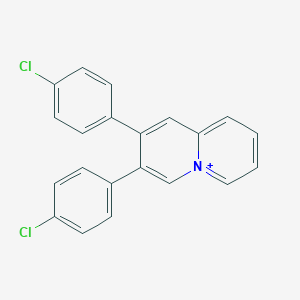
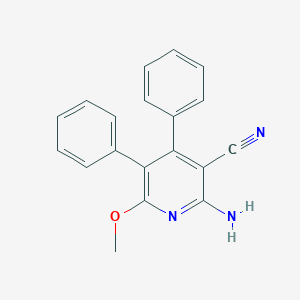
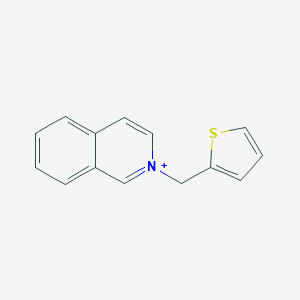

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)

